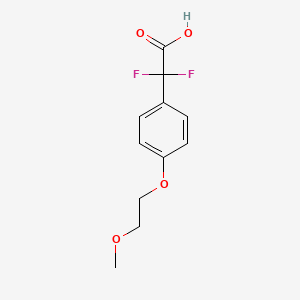

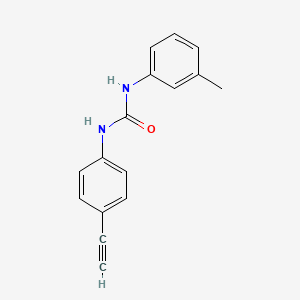

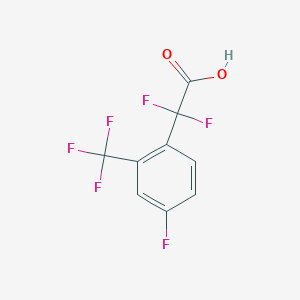

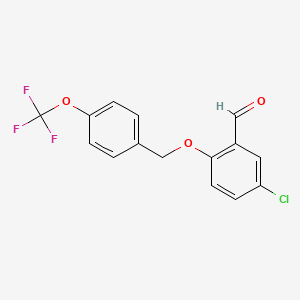

![molecular formula C11H6N4O3S2 B1475094 5-Mercapto-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol CAS No. 2206243-04-9](/img/structure/B1475094.png)

5-Mercapto-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol

Overview

Description

Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The structures of these newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The main sections of the study include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined by their molecular structure and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications

Synthesis and Biological Evaluation

- Precursor for Novel Derivatives : A study described the use of a mercapto-pyrimidine derivative as a precursor for creating thieno[2,3-d]pyrimidine, pyrazolo[2,3-d]pyrimidine, isothiazolo[5,4-d]pyrimidine, and other derivatives. Some of these compounds exhibited promising antimicrobial activities (H. Sayed et al., 2008).

Reaction Mechanisms and Chemical Synthesis

- Formation of Various Heterocycles : Research on the reaction of certain precursors with active methylenes revealed the formation of heterocycles like 4-mercaptopyrimidine and isothiazolo[5,4-d]pyrimidine (I. Shibuya, 1984).

- Synthesis of Pyrimidine Derivatives : Another study discussed the synthesis of various derivatives of mercapto-thiazolo-pyrimidines, which were evaluated for anti-HIV, anticancer, antibacterial, and antifungal activities (N. S. Habib et al., 1996).

- Facile One-Pot Synthesis : A facile one-pot synthesis method was developed for creating tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, starting from a mercapto-pyrimidin derivative. These compounds showed moderate biological activity against some bacterial and fungal species (Sobhi M. Gomha, 2009).

Pharmaceutical Research and Drug Development

- Central Nervous System Depressants : Research into the condensation of aminomercapto-pyridine and chloropyrimidines led to the development of compounds displaying central nervous system depressant activities (C. O. Okafor et al., 1982).

- Novel Synthesis of Pyriftalid : A study described an innovative method for synthesizing Pyriftalid, a pyrimidinylthio-benzoate used as a weed control agent, highlighting the importance of mercapto compounds in agricultural chemistry (Zhong Li et al., 2017).

Chemical and Material Science

- Development of Sensors : A study focused on developing highly selective colorimetric and reversible fluorometric sensors based on a pyrimidine derivative. This work showcases the potential of such compounds in the field of sensor technology and material science (N. Gupta et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-nitrophenyl)-5-sulfanylidene-4H-[1,2]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O3S2/c16-10-9-8(12-11(19)13-10)7(14-20-9)5-1-3-6(4-2-5)15(17)18/h1-4H,(H2,12,13,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBMETVMIMJLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC3=C2NC(=S)NC3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]propan-1-ol](/img/structure/B1475013.png)